

Direct Red 26: A Technical Guide to Solubility and Spectral Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct Red 26*

Cat. No.: *B14148512*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and spectral properties of **Direct Red 26** (C.I. 29190). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for the experimental determination of these properties. The methodologies outlined below are based on established protocols for analyzing water-soluble azo dyes.

Core Properties of Direct Red 26

Direct Red 26 is a water-soluble, synthetic azo dye known for its use in dyeing cellulose-based materials such as cotton, paper, and leather.^{[1][2]} Its chemical structure, belonging to the double azo class, imparts a characteristic blue-ray red color.^[3]

Table 1: Chemical and Physical Properties of **Direct Red 26**

Property	Value	Reference
C.I. Name	Direct Red 26	[4]
C.I. Number	29190	[4]
CAS Number	3617-80-7	
Molecular Formula	<chem>C38H25N6Na3O13S3</chem>	
Molecular Weight	938.81 g/mol	
Appearance	Red powder	
Chemical Class	Double Azo Dye	

Solubility Profile

Direct Red 26 is characterized by its solubility in water, a key property for its application in aqueous dyeing processes. The solubility of direct dyes is influenced by temperature, with an increase in temperature generally leading to higher solubility. For direct dyes that exhibit poor solubility, the addition of a small amount of soda ash can aid in their dissolution.

Table 2: Solubility Data for **Direct Red 26**

Solvent	Temperature (°C)	Solubility (g/L)
Water	Room Temperature	Data not available in searched literature. To be determined experimentally.
Water	(Specify Temperature)	To be determined experimentally.
Ethanol	Room Temperature	Data not available in searched literature. To be determined experimentally.
Other (Specify)	Room Temperature	To be determined experimentally.

Spectral Characteristics

The spectral properties of a dye, such as its maximum absorbance wavelength (λ_{max}) and molar absorptivity (ϵ), are crucial for its colorimetric analysis and quantification. These properties are determined by the dye's chemical structure and the solvent in which it is dissolved.

Table 3: Spectral Properties of **Direct Red 26** in Aqueous Solution

Parameter	Value
Maximum Absorbance Wavelength (λ_{max})	To be determined experimentally.
Molar Absorptivity (ϵ)	To be determined experimentally.
Appearance of Aqueous Solution	Blue-ray Red

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the solubility and spectral properties of **Direct Red 26**.

Determination of Aqueous Solubility

This protocol outlines the equilibrium solubility method, a common technique for determining the solubility of a compound in a specific solvent.

Objective: To determine the concentration of **Direct Red 26** in a saturated aqueous solution at a given temperature.

Materials:

- **Direct Red 26** powder
- Distilled or deionized water
- Thermostatic shaker bath
- Centrifuge

- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes
- Analytical balance
- 0.45 μm syringe filters

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **Direct Red 26** powder to a known volume of distilled water in a sealed container.
- Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the solution to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.
- Phase Separation: After equilibration, centrifuge the solution at a high speed to pellet the excess, undissolved dye.
- Sample Collection: Carefully extract an aliquot of the clear supernatant.
- Filtration: Filter the aliquot through a 0.45 μm syringe filter to remove any remaining particulate matter.
- Dilution: Accurately dilute the filtered saturated solution with distilled water to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
- Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the λ_{max} of **Direct Red 26**.
- Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Determination of Spectral Properties (λ_{max} and Molar Absorptivity)

This protocol describes the use of UV-Vis spectrophotometry to determine the maximum absorbance wavelength and molar absorptivity of **Direct Red 26**.

Objective: To identify the λ_{max} and calculate the molar absorptivity (ϵ) of **Direct Red 26** in an aqueous solution.

Materials:

- **Direct Red 26** powder
- Distilled or deionized water
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes
- Volumetric flasks and pipettes
- Analytical balance


Procedure:

- Preparation of a Stock Solution: Accurately weigh a small amount of **Direct Red 26** and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of known concentration.
- Determination of λ_{max} :
 - Dilute the stock solution to an appropriate concentration.
 - Scan the absorbance of the diluted solution over a wavelength range (e.g., 400-700 nm) using the UV-Vis spectrophotometer.
 - The wavelength at which the highest absorbance is recorded is the λ_{max} .
- Determination of Molar Absorptivity (ϵ):

- Prepare a series of standard solutions of **Direct Red 26** with different known concentrations by diluting the stock solution.
- Measure the absorbance of each standard solution at the determined λ_{max} .
- Plot a calibration curve of absorbance versus concentration.
- According to the Beer-Lambert law ($A = \varepsilon bc$, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), the slope of the linear portion of the calibration curve will be equal to the molar absorptivity (ε).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for characterizing the solubility and spectral properties of **Direct Red 26**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scribd.com [scribd.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- To cite this document: BenchChem. [Direct Red 26: A Technical Guide to Solubility and Spectral Characteristics]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14148512#direct-red-26-solubility-and-spectral-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com